SubNC

描述

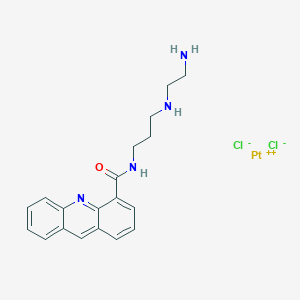

SubNc, or Subnaphthalocyanine, is a type of material that has been characterized for its potential application in organic solar cells . It is known to strongly absorb red light, with an extinction coefficient peaking at 1.4 at a wavelength of 686 nm . The films of this compound have been characterized using various techniques such as ellipsometry, absorption, photoluminescence measurements, and atomic force microscopy .

Synthesis Analysis

The synthesis of this compound has been described in the literature. For instance, the cone-shaped unsubstituted this compound was synthesized with a yield of 35% . This synthesis process endowed this compound with distinctive photophysical properties that are superior to those of the related planar phthalo- and naphthalocyanines .

Molecular Structure Analysis

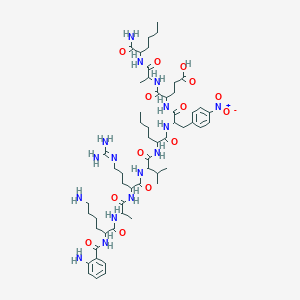

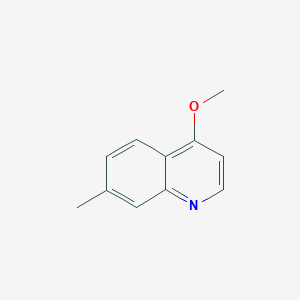

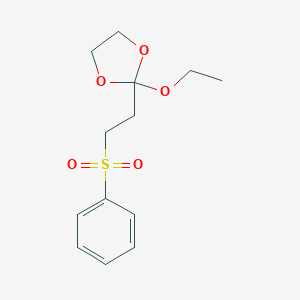

This compound contains a total of 72 bonds, including 54 non-H bonds, 51 multiple bonds, 51 aromatic bonds, 3 five-membered rings, 7 six-membered rings, 5 nine-membered rings, 4 ten-membered rings, 1 eleven-membered ring, 2 twelve-membered rings, and 3 Pyrroles .

Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the retrieved papers, it’s important to note that the study of chemical reactions often involves determining the effects of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .

Physical And Chemical Properties Analysis

This compound films strongly absorb red light, with the extinction coefficient peaking at 1.4 at a wavelength of 686 nm . They also exhibit substantial fluorescence . These properties, along with their synthetic availability, high solubility, and low tendency to aggregate, make this compound an interesting material for various applications .

科学研究应用

有机太阳能电池

SubNC 是一种有前途的化合物,用于开发有机太阳能电池 (OSCs)。 它由三个 N 稠合苯并异吲哚单元和一个围绕硼核的轴向配体组成,从而导致扩展的 π 共轭 . 这种扩展的共轭导致 HOMO 能级上移和吸收光谱红移,使 this compound 成为光伏材料的极佳候选者 . This compound 在 OSCs 中的使用已导致高达 16% 的功率转换效率 (PCE),其中使用有机硼聚合物电子给体和 14% 的电子受体 .

光电子材料设计

This compound 的独特结构允许调整光电子特性,这对于设计光电子材料至关重要。 研究人员可以操纵 this compound 的分子结构以增强器件在发光二极管 (LED)、光电探测器和晶体管等应用中的性能 .

化学衍生物

This compound 作为一种母体化合物,用于创建各种化学衍生物。这些衍生物通过部分取代官能团在结构上衍生而来,保留核心特性,同时获得新功能。 这个过程对于合成用于化学和材料科学中不同应用的新化合物至关重要 .

作用机制

Target of Action

SubNaphthalocyanine (SubNC) is primarily used in the field of organic solar cells . Its primary targets are the electron donors in these cells . The role of this compound is to absorb light in the red part of the spectrum and generate excitons .

Mode of Action

This compound interacts with its targets through a process known as exciton dissociation . This process involves the transfer of energy from the excitons generated in this compound to the electron donors . The energy transfer enables an efficient two-step exciton dissociation process . Excitons generated in the remote wide-bandgap acceptor are transferred by long-range Förster energy transfer to the smaller-bandgap acceptor, and subsequently dissociate at the donor interface .

Biochemical Pathways

The energy-relay cascade enabled by this compound allows for efficient exciton harvesting, which is key to the power conversion efficiency of these cells .

Pharmacokinetics

This compound exhibits substantial fluorescence and has significant triplet and singlet oxygen quantum yields . These properties, along with its synthetic availability, high solubility, and low tendency to aggregate, make this compound an effective component in organic solar cells .

Result of Action

The action of this compound results in the generation of a photocurrent in organic solar cells . This photocurrent originates from all three complementary absorbing materials, resulting in a quantum efficiency above 75% between 400 and 720 nm . With an open-circuit voltage close to 1 V, this leads to a remarkable power conversion efficiency .

Action Environment

The action, efficacy, and stability of this compound are influenced by the environment within the organic solar cell. Factors such as the presence of other absorbers, the architecture of the cell, and the specific fabrication methods can all impact the performance of this compound . For instance, the use of multiple complementary absorbers in tandem cells or in cascaded exciton-dissociating heterojunctions can enhance the absorption spectrum and maintain efficient exciton harvesting .

属性

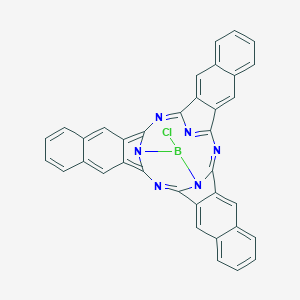

IUPAC Name |

16-chloro-2,15,17,30,42,43-hexaza-16-boraundecacyclo[29.10.1.114,18.03,15.04,13.06,11.017,29.019,28.021,26.032,41.034,39]tritetraconta-1,3,5,7,9,11,13,18(43),19,21,23,25,27,29,31(42),32,34,36,38,40-icosaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H18BClN6/c38-37-43-33-27-15-21-9-3-5-11-23(21)17-29(27)35(43)42-36-30-18-24-12-6-4-10-22(24)16-28(30)34(44(36)37)41-32-26-14-20-8-2-1-7-19(20)13-25(26)31(39-32)40-33/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIVYCTVGAGXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(N2C3=C4C=C5C=CC=CC5=CC4=C2N=C6N1C(=NC7=NC(=N3)C8=CC9=CC=CC=C9C=C87)C1=CC2=CC=CC=C2C=C16)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H18BClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetate](/img/structure/B115330.png)

![4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid](/img/structure/B115339.png)